molecular formula C14H20O2 B14823310 1-Cyclopropoxy-3-ethyl-5-isopropoxybenzene

1-Cyclopropoxy-3-ethyl-5-isopropoxybenzene

Cat. No.: B14823310
M. Wt: 220.31 g/mol
InChI Key: PJLKRWYFPPFCOY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Cyclopropoxy-3-ethyl-5-isopropoxybenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution of benzene derivatives. . Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Cyclopropoxy-3-ethyl-5-isopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the benzene ring are replaced by other functional groups.

Scientific Research Applications

1-Cyclopropoxy-3-ethyl-5-isopropoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-3-ethyl-5-isopropoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

1-Cyclopropoxy-3-ethyl-5-isopropoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of these substituents, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-cyclopropyloxy-3-ethyl-5-propan-2-yloxybenzene

InChI

InChI=1S/C14H20O2/c1-4-11-7-13(15-10(2)3)9-14(8-11)16-12-5-6-12/h7-10,12H,4-6H2,1-3H3

InChI Key

PJLKRWYFPPFCOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC(C)C)OC2CC2

Origin of Product

United States

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